Benzenethiol, 2,3,4,6-tetrachloro-
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Overview
Description
Benzenethiol, 2,3,4,6-tetrachloro- is a chlorinated aromatic thiol compound It is characterized by the presence of four chlorine atoms attached to the benzene ring and a thiol group (-SH) at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenethiol, 2,3,4,6-tetrachloro- typically involves the chlorination of benzenethiol. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted under controlled conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods
Industrial production of benzenethiol, 2,3,4,6-tetrachloro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Benzenethiol, 2,3,4,6-tetrachloro- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to remove chlorine atoms, leading to the formation of less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Less chlorinated benzenethiol derivatives.
Substitution: Various substituted benzenethiol derivatives.
Scientific Research Applications
Benzenethiol, 2,3,4,6-tetrachloro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzenethiol, 2,3,4,6-tetrachloro- involves its interaction with molecular targets through its thiol group. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their function. The chlorine atoms enhance the compound’s reactivity and specificity towards certain molecular targets .
Comparison with Similar Compounds
Similar Compounds
Benzenethiol: Lacks chlorine atoms, making it less reactive.
Benzenethiol, 2,3,4,5-tetrachloro-: Similar structure but different chlorine substitution pattern.
Pentachlorobenzenethiol: Contains an additional chlorine atom, leading to different chemical properties.
Properties
CAS No. |
4877-74-1 |
---|---|
Molecular Formula |
C6H2Cl4S |
Molecular Weight |
248.0 g/mol |
IUPAC Name |
2,3,4,6-tetrachlorobenzenethiol |
InChI |
InChI=1S/C6H2Cl4S/c7-2-1-3(8)6(11)5(10)4(2)9/h1,11H |
InChI Key |
DKRBSULGQNLLNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)S)Cl |
Origin of Product |
United States |
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